2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trienone
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Overview
Description
2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one is an organic compound that features a unique structure combining a pyridine ring and a cycloheptatrienone ring
Preparation Methods
The synthesis of 2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one typically involves the reaction of 2-aminopyridine with cyclohepta-2,4,6-trien-1-one under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up this reaction using continuous flow reactors to enhance efficiency and consistency.
Chemical Reactions Analysis
2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine or cycloheptatrienone rings are replaced with other groups.
Scientific Research Applications
2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one involves its interaction with specific molecular targets. For instance, in polymerization reactions, the compound forms bonds with propagating radicals, using the oxygen on the cycloheptatrienone ring to form dormant species that can reversibly dissociate, thus controlling the polymerization cycle . In biological systems, its antibacterial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes .
Comparison with Similar Compounds
2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one can be compared with similar compounds such as:
Tropone (Cyclohepta-2,4,6-trien-1-one): Tropone shares the cycloheptatrienone ring but lacks the pyridine moiety, making it less versatile in certain applications.
2-Aminopyridine: This compound contains the pyridine ring but does not have the cycloheptatrienone structure, limiting its use in polymerization reactions.
The uniqueness of 2-(Pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one lies in its combined structural features, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
110038-71-6 |
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Molecular Formula |
C12H10N2O |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-(pyridin-2-ylamino)cyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C12H10N2O/c15-11-7-3-1-2-6-10(11)14-12-8-4-5-9-13-12/h1-9H,(H,13,14,15) |
InChI Key |
DZEJHZIZULOUHY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=O)C=C1)NC2=CC=CC=N2 |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)NC2=CC=CC=N2 |
Synonyms |
2,4,6-Cycloheptatrien-1-one,2-(2-pyridinylamino)-(9CI) |
Origin of Product |
United States |
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